molecular formula C17H14F6N4O2 B11490069 N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pyridine-3-carboxamide

N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pyridine-3-carboxamide

Cat. No.: B11490069
M. Wt: 420.31 g/mol
InChI Key: PXBHZTPWQYOJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(Benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a hexafluoropropane moiety and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pyridine-3-carboxamide typically involves multiple steps. One common route starts with the preparation of the hexafluoropropane intermediate, which is then reacted with benzyl isocyanate to form the benzylcarbamoyl derivative. This intermediate is subsequently coupled with pyridine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often require the use of catalysts and solvents to facilitate the reactions and ensure high yields.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to the corresponding amine.

    Substitution: The hexafluoropropane moiety can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

N-{2-[(Benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of advanced materials, such as fluorinated polymers, which have unique properties like high thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pyridine-3-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. The hexafluoropropane moiety can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The benzylcarbamoyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and influencing biological pathways.

Comparison with Similar Compounds

  • N-{2-[(Benzylcarbamoyl)amino]-1,3-thiazol-5-yl}carbonylglycyl-N-phenyl-L-α-asparagine
  • N-{2-[(Benzylcarbamoyl)amino]cyclohexyl}-2-[(4-chlorophenoxy)methyl]-1,3-thiazole-4-carboxamide

Comparison: Compared to similar compounds, N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pyridine-3-carboxamide is unique due to its hexafluoropropane moiety, which imparts distinct physicochemical properties such as increased lipophilicity and chemical stability. This makes it particularly valuable in applications requiring high thermal and chemical resistance.

Properties

Molecular Formula

C17H14F6N4O2

Molecular Weight

420.31 g/mol

IUPAC Name

N-[2-(benzylcarbamoylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C17H14F6N4O2/c18-16(19,20)15(17(21,22)23,26-13(28)12-7-4-8-24-10-12)27-14(29)25-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,26,28)(H2,25,27,29)

InChI Key

PXBHZTPWQYOJLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.